Comprehensive Technical Guide: Properties and Applications of Diethyl Phosphorobromidate (CAS 51761-27-4)
Comprehensive Technical Guide: Properties and Applications of Diethyl Phosphorobromidate (CAS 51761-27-4)
Executive Summary
Diethyl phosphorobromidate (DEPBr), also known as diethyl bromophosphate, is a highly reactive, electrophilic organophosphorus reagent [1]. Within the fields of medicinal chemistry, materials science, and synthetic organic chemistry, DEPBr is primarily utilized for phosphonylation reactions and as a highly efficient coupling agent for peptide and amide synthesis [1, 2].
This whitepaper provides an in-depth analysis of DEPBr’s physicochemical properties, its mechanistic role in acyl activation, and a field-validated protocol for its application in professional laboratory settings.
Physicochemical Profile & Safety Data
Understanding the physical properties of DEPBr is critical for designing self-validating experimental systems. Because the phosphorus-bromine bond is highly labile, the reagent is extremely sensitive to moisture and thermal degradation [3].
| Property | Value / Description |
| Chemical Name | Diethyl phosphorobromidate |
| CAS Number | 51761-27-4 |
| Molecular Formula | C₄H₁₀BrO₃P |
| Molecular Weight | 216.998 g/mol |
| SMILES | CCOP(=O)(OCC)Br |
| Density | ~1.50 g/cm³ (Predicted) |
| Boiling Point | 138-139 °C (at 1 Torr) Note: Distillation requires high vacuum to prevent thermal decomposition. |
| Hazard Profile | Highly toxic, corrosive, lachrymator. Generates toxic byproducts upon thermal decomposition [3]. |
| Storage Requirements | Must be stored under an inert atmosphere (nitrogen/argon) in a cool, strictly dry environment [3]. |
Mechanistic Framework: DEPBr in Peptide Synthesis
The utility of DEPBr in peptide synthesis stems from its ability to rapidly activate carboxylic acids[2]. The high electronegativity of the bromine atom makes the phosphorus center highly susceptible to nucleophilic attack by a carboxylate anion.
When a carboxylic acid reacts with DEPBr in the presence of a tertiary amine base (like triethylamine), a mixed carboxylic-phosphoric anhydride is formed. This intermediate is highly activated; the diethyl phosphate moiety serves as an exceptional leaving group. Subsequent introduction of an amine nucleophile results in the rapid formation of an amide (peptide) bond, driven by the thermodynamic stability of the expelled diethyl phosphate byproduct.
Fig 1: Mechanistic pathway of DEPBr-mediated amide bond formation.
Validated Experimental Protocol: Amide Coupling via DEPBr
The following protocol outlines a self-validating system for synthesizing amides using DEPBr.
Critical Safety Note: DEPBr is a corrosive lachrymator [3]. This procedure must only be performed in a certified, professional chemical fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, lab coat, and chemical splash goggles.
Phase 1: Preparation and Activation
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Step 1.1: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Causality: DEPBr undergoes rapid hydrolysis in the presence of atmospheric moisture, converting into inactive diethyl hydrogen phosphate and releasing corrosive HBr gas [3].
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Step 1.2: Dissolve the target carboxylic acid (1.0 equivalent) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
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Step 1.3: Add Triethylamine (TEA) (1.2 equivalents) to the solution. Causality: TEA serves a dual purpose: it deprotonates the carboxylic acid to generate the more nucleophilic carboxylate anion, and it acts as an acid scavenger to neutralize the HBr generated in the next step.
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Step 1.4: Chill the reaction mixture to 0 °C using an ice bath. Causality: The subsequent activation step is exothermic. Chilling prevents thermal decomposition of the DEPBr reagent and minimizes side reactions (such as ketene formation or racemization of chiral centers).
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Step 1.5: Dropwise, add DEPBr (1.1 equivalents) via a gas-tight syringe. Stir at 0 °C for 30 minutes.
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Validation Check: Perform a Thin Layer Chromatography (TLC) check. The disappearance of the carboxylic acid spot and the appearance of a new, less polar spot confirms the successful formation of the mixed anhydride intermediate.
Phase 2: Nucleophilic Addition and Workup
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Step 2.1: Add the target amine (1.1 equivalents) dropwise to the 0 °C solution.
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Step 2.2: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Causality: The amine attacks the activated carbonyl carbon. Room temperature provides sufficient kinetic energy to drive the reaction to completion while the diethyl phosphate leaving group is expelled.
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Validation Check: Monitor via HPLC or TLC until the mixed anhydride intermediate is fully consumed.
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Step 2.3: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Causality: The mild base neutralizes any residual acid and converts the expelled diethyl phosphate byproduct into a highly water-soluble sodium salt, partitioning it into the aqueous layer.
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Step 2.4: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted amine and TEA) and brine.
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Step 2.5: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can be further purified via flash column chromatography.
References
- Aaronchem.51761-27-4 | MFCD01074583 | diethyl bromophosphonate.
- Górecka, A., Leplawy, M., Zabrocki, J., & Zwierzak, A. (1978).Diethyl Phosphorobromidate- An Effective New Peptide-Forming Agent. Synthesis, 1978(6), 474-476. Thieme-Connect.
- ChemicalBook.DIETHYL BROMOPHOSPHATE | 51761-27-4.
